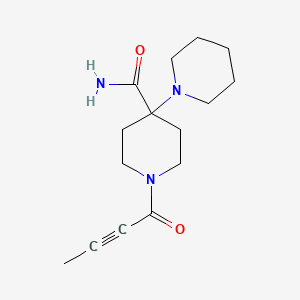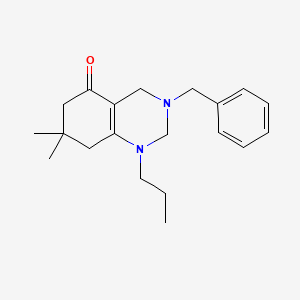![molecular formula C22H27N7 B11042083 N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11042083.png)
N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE is a complex organic compound that features a triazine ring substituted with amino and benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with benzylamine and 4-amino-1-benzylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure selective substitution .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino or benzyl groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amine derivatives. Substitution reactions can produce a wide range of substituted triazine compounds .
科学的研究の応用
N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as catalysts and sensors.
作用機序
The mechanism of action of N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
類似化合物との比較
Similar Compounds
4-Amino-1-benzylpiperidine: Shares the piperidine core and is used in similar synthetic applications.
N-arylpiperazine: Contains the piperazine moiety and is known for its biological activity.
4-Benzylpiperidine: Another compound with a benzylpiperidine structure, used in medicinal chemistry.
Uniqueness
N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE is unique due to its triazine core, which provides additional sites for chemical modification and enhances its versatility in various applications. This distinguishes it from other similar compounds that may lack the triazine ring .
特性
分子式 |
C22H27N7 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
2-N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7/c23-21-25-20(26-22(27-21)24-15-18-7-3-1-4-8-18)17-29-13-11-28(12-14-29)16-19-9-5-2-6-10-19/h1-10H,11-17H2,(H3,23,24,25,26,27) |
InChIキー |
ASCFXCRESMLVNE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NCC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanoic acid](/img/structure/B11042000.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11042007.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11042018.png)
![4-{[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11042019.png)

![4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11042037.png)

![2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(4-methylpiperazin-1-yl)pyridin-4-yl]sulfanyl}phenol](/img/structure/B11042052.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11042059.png)
![Ethyl 4-anilino-2-methyl-5-oxo-3-{2-oxo-2-[(2-piperazinoethyl)amino]acetyl}-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11042060.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide](/img/structure/B11042068.png)
![6-(4-bromo-1H-pyrazol-5-yl)-3-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042069.png)
![3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11042080.png)
